molecular formula C22H33NO B1239467 N-Ethylretinamide CAS No. 33631-41-3

N-Ethylretinamide

Cat. No.: B1239467
CAS No.: 33631-41-3
M. Wt: 327.5 g/mol
InChI Key: WKYDOCGICAMTKE-NBIQJRODSA-N
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Description

Contextualization within the Retinoid Superfamily

N-Ethylretinamide, also known as Vitamin A Acid Ethylamide, is a synthetic derivative of retinoic acid, a metabolite of vitamin A. ontosight.ai It belongs to the retinoid superfamily, a class of chemical compounds structurally related to vitamin A that are pivotal in numerous biological processes. ontosight.ainih.gov Retinoids, both natural and synthetic, are known to influence cell growth, differentiation, and survival. ontosight.aiontosight.ai

The mechanism of action for most retinoids involves their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). ontosight.aiwaocp.org These receptors act as ligand-modulated transcription factors that regulate the expression of specific genes. waocp.orgscirp.org this compound's chemical structure, characterized by an ethylamide group replacing the carboxylic acid group of retinoic acid, allows it to interact with these retinoid receptors, thereby influencing cellular behavior. ontosight.ai This structural modification distinguishes it from its parent compound, retinoic acid. ontosight.ai

Like other retinoids modified at the terminal end of the molecule, this compound has been shown to interact effectively with retinol-binding protein (RBP), the specific plasma protein responsible for transporting retinol (B82714) (vitamin A) in the bloodstream. srce.hr

Historical Perspective on its Academic Investigation

The investigation of this compound dates back several decades. Its synthesis involves the reaction of all-trans-retinoyl chloride with ethylamine. iarc.fr Early research included its use in some trials for psoriasis, as reported in 1973. iarc.fr

A notable study in 1976 evaluated seventeen different vitamin A analogs, including this compound, for their ability to modulate epithelial differentiation in chick embryo skin explants. aacrjournals.org This research found that this compound exhibited about the same activity as all-trans-retinoic acid in inhibiting keratinization and inducing mucous metaplasia, a key indicator of retinoid activity. aacrjournals.org

By the late 1990s, this compound was included in a comprehensive evaluation by the International Agency for Research on Cancer (IARC). In March 1999, an IARC working group assessed the cancer-preventive potential of nine retinoids, including all-trans-N-Ethylretinamide. waocp.orgnih.gov The compound had become available from the United States National Cancer Institute Chemical Repository in 1998. iarc.fr The IARC's review, which compiled data up to March 1999, concluded that all-trans-N-Ethylretinamide was not suitable for cancer chemoprevention in humans. waocp.orgnih.gov

Current Research Landscape and Significance

Research into this compound has primarily focused on its potential in oncology and dermatology, stemming from its ability to influence cellular differentiation and proliferation. ontosight.ai

In dermatological contexts, its ability to modulate epithelial differentiation has been a point of interest. ontosight.aiiarc.fr Studies comparing its potency to all-trans-retinoic acid have yielded varied results depending on the model system. While one study found its activity in modulating chick skin epithelial differentiation to be equivalent to all-trans-retinoic acid, another study using a hamster trachea organ culture found it to be significantly less active than its parent retinoid in reversing squamous metaplasia. waocp.orgiarc.fr

The table below summarizes key research findings on the biological activity of this compound from historical studies.

Research Area Model System Key Findings Relative Activity Compared to all-trans-Retinoic Acid (RA) Citation
Epithelial Differentiation13-Day Chick Embryo Metatarsal SkinInhibited keratinization and induced mucous metaplasia.Approximately the same activity as RA. aacrjournals.org
Epithelial DifferentiationHamster Trachea Organ CultureReversed squamous metaplasia.Significantly less potent than RA. waocp.orgiarc.fr
Cancer PreventionMouse Urinary Bladder CarcinogenesisReduced carcinoma incidence at a dose of 1.5 mmol/kg diet.Not directly compared. iarc.fr
Cancer PreventionRat Urinary Bladder CarcinogenesisReduced carcinoma incidence.Not directly compared. iarc.fr
Cancer PreventionMouse Colon CarcinogenesisIneffective.Not applicable. waocp.org
Cell TransformationC3H1OT1/2 cellsInhibited carcinogen-induced neoplastic transformation.Similar effective concentrations as RA. waocp.orgiarc.fr
Clonal Growth InhibitionSquamous Carcinoma Cell Line (SCC-25)No activity detected for 13-cis-N-ethylretinamide.Not applicable. scirp.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33631-41-3

Molecular Formula

C22H33NO

Molecular Weight

327.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-ethyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C22H33NO/c1-7-23-21(24)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3,(H,23,24)/b11-8+,14-13+,17-10+,18-16+

InChI Key

WKYDOCGICAMTKE-NBIQJRODSA-N

SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCNC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCNC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Other CAS No.

33631-41-3

Synonyms

ethyl retinamide
vitamin A acid ethylamide
vitamin A acid ethylamide, (13-cis)-isome

Origin of Product

United States

Ii. Molecular Mechanisms of Action of N Ethylretinamide

Interactions with Retinoid-Binding Proteins

N-Ethylretinamide, a synthetic derivative of all-trans-retinoic acid, interacts with plasma retinol-binding protein (RBP), the primary transport protein for retinol (B82714) (Vitamin A) in the bloodstream. nih.govnih.govsrce.hr This interaction is crucial as RBP is responsible for solubilizing and protecting the retinol molecule and delivering it to target cells. srce.hrplos.org

Ligand Binding Dynamics with Retinol-Binding Protein (RBP)

The binding of this compound to RBP occurs within the protein's β-barrel structure, a cavity that accommodates the retinoid molecule. nih.govsrce.hr Structural analysis reveals that this compound occupies the same position within this binding pocket as natural retinol. nih.gov The ethylamide group of this compound replaces the hydroxyl group of retinol and a hydrogen-bonded water molecule. nih.gov This substitution at the functional end group of the retinoid is readily accommodated within the binding cavity of RBP. nih.govsrce.hr

Comparative Analysis of Binding Affinities with Other Retinoids

Fluorometric titrations have established that modifying the functional end group of retinol to the ethylamide group in this compound does not result in an apparent loss of binding affinity for apoRBP. nih.gov This suggests that retinoids with modifications at the alcohol end can still interact effectively with the protein. srce.hrwaocp.org In fact, this compound has a high binding affinity for RBP. waocp.org However, despite this strong binding to RBP, the resulting complex has a significantly reduced or abolished affinity for transthyretin, a protein that normally forms a complex with RBP in the plasma to prevent its filtration by the kidneys. nih.govnih.gov This indicates a high degree of specificity in the protein-protein interaction between RBP and transthyretin, which is disrupted by the seemingly minor structural change from a hydroxyl group in retinol to an ethylamide group in this compound. nih.gov

Investigation of Nuclear Retinoid Receptor (RAR/RXR) Modulation

The biological effects of many retinoids are mediated through their interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). frontiersin.orgmdpi.comwikipedia.org These receptors act as ligand-activated transcription factors that regulate gene expression. wikipedia.orgbham.ac.uk

Absence of Direct Retinoic Acid Receptor (RAR) Affinity in Specific Studies

Competitive displacement assays using heterologously expressed human RARα, RARβ, and mouse RARγ have demonstrated that all-trans-N-ethylretinamide has no measurable affinity for any of these RAR isotypes. nih.gov In these studies, while all-trans-retinoic acid and 4-oxo-all-trans-RA showed high affinity, this compound did not displace the radiolabeled all-trans-retinoic acid from the receptors. nih.gov This lack of direct binding to RARs suggests that the mechanisms of action for this compound may differ from those of classical retinoids like all-trans-retinoic acid. nih.goviarc.fr

CompoundhRARα AffinityhRARβ AffinitymRARγ Affinity
All-trans-retinoic acid HighHighHigh
4-oxo-all-trans-RA HighHighHigh
13-cis-retinoic acid LowNoneNone
All-trans-N-ethylretinamide NoneNoneNone
All-trans-retinylacetate NoneNoneNone
Data sourced from competitive displacement assays. nih.gov

Potential for Indirect Receptor-Mediated Effects

Despite the absence of direct binding to RARs, some studies suggest that this compound can still modulate epithelial differentiation in a manner equivalent to all-trans-retinoic acid, an activity typically mediated by gene activation. iarc.fr This raises the possibility of indirect receptor-mediated effects. One hypothesis is that this compound could be metabolized in vivo to a compound that does have affinity for RARs. Another possibility involves non-genomic signaling pathways. For instance, some retinoid effects are mediated through interactions with cytoplasmic proteins that can then influence other signaling cascades. mdpi.com For example, the atypical retinoid Fenretinide (N-[4-hydroxyphenyl]retinamide) has been shown to induce effects that are independent of nuclear retinoid receptors in some contexts, but also receptor-dependent effects in others, suggesting multiple mechanisms of action. nih.gov It is plausible that this compound could operate through similar complex or alternative pathways that indirectly influence the gene expression typically regulated by RAR/RXR.

Exploration of Retinoid X Receptor (RXR) Pathway Interactions

The Retinoid X Receptor (RXR) is a type of nuclear receptor that can be activated by 9-cis-retinoic acid. wikipedia.org RXRs play a crucial role in cellular processes by forming heterodimers with other nuclear receptors, including Retinoic Acid Receptors (RARs), and can also function as homodimers. ub.eduembopress.org This interaction is central to multiple hormonal signaling pathways. nih.gov

While this compound's direct interaction with the RXR pathway is not as extensively documented as its relationship with RARs, the established crosstalk between RAR and RXR pathways suggests an indirect influence. The formation of RAR/RXR heterodimers is a key mechanism in retinoid signaling. nih.govwikipedia.org The activity of these heterodimers can be modulated by ligands for either receptor. diva-portal.org Therefore, any activity of this compound or its metabolites on RARs would inherently involve the RXR pathway.

Comparative Analysis of RAR/RXR Activation with All-trans-Retinoic Acid and Other Retinoids

All-trans-retinoic acid (ATRA) is a potent activator of Retinoic Acid Receptors (RARs), which are nuclear receptors that regulate gene expression. wikipedia.org 9-cis-retinoic acid, another natural retinoid, can activate both RARs and Retinoid X Receptors (RXRs). wikipedia.orgouhsc.edu The activation of these receptors is a critical step in mediating the biological effects of retinoids.

This compound's ability to activate RAR and RXR pathways appears to be context-dependent and can differ from that of ATRA. For instance, in hamster tracheal organ culture, this compound was found to be less active than ATRA in reversing squamous metaplasia. iarc.fr Conversely, in C3H/10T1/2 cells, this compound was marginally more potent than ATRA at inhibiting neoplastic transformation, a difference potentially attributable to the rapid catabolism of ATRA in these cells. iarc.fr

Studies with synthetic retinoids have further elucidated the distinct roles of RAR and RXR activation. For example, an RXR-selective retinoid showed little effect on the proliferation and differentiation of certain myeloid leukemic cells on its own. nih.gov However, retinoids that could activate both RAR and RXR, or those that activated multiple RAR subtypes, were effective in inhibiting clonal growth. nih.gov This suggests that for certain biological outcomes, combined activation of both receptor pathways may be necessary.

Table 1: Comparative Activity of Retinoids in Different Experimental Systems

Retinoid Experimental System Observed Effect Relative Potency
This compound Hamster Tracheal Organ Culture Reversal of squamous metaplasia Less active than ATRA iarc.fr
This compound C3H/10T1/2 Cells Inhibition of neoplastic transformation Marginally more potent than ATRA iarc.fr
RXR-selective retinoid (SR11345) HL-60 and NB4 myeloid leukemic cells Clonal growth and differentiation Little to no effect nih.gov
RAR and RXR activating retinoid (SR11276) HL-60 and NB4 myeloid leukemic cells Inhibition of clonal growth Effective nih.gov

Enzymatic Biotransformation and Active Metabolite Hypothesis

The biological activity of this compound may not solely be due to the parent compound itself but could be a result of its conversion into other active molecules within the body.

Research has demonstrated that this compound can be enzymatically hydrolyzed to all-trans-retinoic acid (ATRA). iarc.frnih.gov This conversion is carried out by enzymes present in liver microsomes. nih.gov The reaction is characterized by a pH optimum above 8.6 and is stimulated by the presence of divalent cations, with manganese (Mn2+) being particularly effective. nih.gov This hydrolytic cleavage represents a key metabolic pathway for this compound.

In vitro studies using rat liver microsomes have shown that the all-trans and 13-cis isomers of this compound are highly active substrates for enzymatic hydrolysis. nih.gov The rate of this conversion for this compound was observed to be more rapid than that for another retinamide (B29671), N-(4-hydroxyphenyl)retinamide (4HPR). iarc.fr However, it is important to note that in one study, no detectable levels of radiolabeled all-trans-retinoic acid were found in the livers of rats after administration of radiolabeled 4HPR, suggesting that this enzymatic activity might not be extensive in living animals. nih.gov

The conversion of this compound to ATRA has significant implications for its biological effects. Since ATRA is a known potent activator of RARs, the formation of ATRA from this compound provides a clear mechanism through which this compound can exert its effects via the classical retinoid signaling pathway. This metabolic activation essentially transforms a prodrug into its active form, which can then interact with nuclear receptors to regulate gene transcription. The capacity of this compound to modulate epithelial differentiation in chick embryo skin has been found to be equivalent to that of all-trans-retinoic acid, supporting the significance of this metabolic conversion. iarc.fr

Kinetics of Metabolic Conversion in Experimental Systems

Non-Receptor Mediated Signaling Pathways

While receptor-mediated pathways are central to the action of many drugs, non-receptor mediated mechanisms also play a crucial role in cellular responses. slideshare.netfrontiersin.org These can involve direct interactions with enzymes, ion channels, or transporters, or modulation of signaling cascades without direct receptor binding. slideshare.net

In the context of retinoids, while the primary focus has been on the nuclear receptors RAR and RXR, the potential for non-receptor mediated signaling exists. For instance, 13-cis-N-ethylretinamide has been shown to inhibit the synthesis of retinoic acid from retinol in a pig kidney cell line, suggesting a direct or indirect effect on the enzymes involved in retinoid metabolism. nih.gov This type of enzymatic inhibition represents a non-receptor-mediated action.

Furthermore, various signaling pathways, such as those involving non-receptor tyrosine kinases (nRTKs) like the Src family, Janus kinase (JAK), and focal adhesion kinase (FAK), are critical in transducing extracellular signals. nih.gov G-protein coupled receptors (GPCRs) can also activate G-protein independent signaling through adaptor proteins like β-arrestins, which can then influence pathways such as the mitogen-activated protein kinase (MAPK) cascade. frontiersin.org While direct evidence linking this compound to these specific non-receptor mediated pathways is limited, the complexity of cellular signaling allows for the possibility of such interactions.

Effects on Intracellular Signaling Cascades

The binding of a ligand, such as a retinoid, to its receptor can trigger a series of biochemical reactions within the cell, known as an intracellular signaling cascade. fiveable.me These cascades are crucial for transmitting information from the cell surface or cytoplasm to the nucleus, ultimately leading to changes in gene expression and cellular function. fiveable.menih.gov this compound has been noted to modulate various signaling pathways, influencing processes like cell proliferation, differentiation, and survival. ontosight.ai222.198.130

Retinoids, in general, are known to influence a number of key signaling pathways. iarc.fr While specific research on this compound's direct impact on each of these is not extensively detailed in the provided results, the broader class of retinoids, to which it belongs, is understood to interact with pathways including:

Nuclear Receptor Signaling: Retinoids classically interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the cell nucleus. ontosight.ai This interaction regulates the expression of genes involved in critical cellular processes. ontosight.ai

Kinase Cascades: Signaling cascades often involve protein kinases, which are enzymes that phosphorylate other proteins. fiveable.me Retinoid signaling can intersect with kinase cascades such as the mitogen-activated protein kinase (MAPK) pathway. iarc.fr

Other Signaling Modulators: The broader retinoid class has been shown to influence pathways involving protein kinase A (PKA), protein kinase C (PKC), and signal transducers and activators of transcription (STATs). iarc.fr

Detailed research findings on the specific effects of this compound on these cascades are an area for further investigation.

Modulation of Protein-Protein Interactions Beyond Canonical Receptors

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation presents a significant avenue for therapeutic intervention. ethz.chnih.gov this compound's interactions are not limited to the well-established RAR and RXR receptors. The modulation of PPIs can occur through direct binding to the interaction interface or by binding to an allosteric site, which induces a conformational change in the target protein. frontiersin.orgfrontiersin.orgnih.gov

While direct evidence linking this compound to specific non-canonical protein interactions is still emerging, the concept of small molecules modulating PPIs is well-established. nih.gov Such interactions can be critical in regulating cellular machinery and signaling networks. iric.ca The potential for this compound to engage in such non-canonical interactions is an active area of interest in understanding its full spectrum of biological activity.

Influence on Membrane-Associated Processes

The plasma membrane is a dynamic and complex environment crucial for maintaining cellular homeostasis and mediating signal transduction. nih.govaimspress.com The composition and structure of the lipid bilayer significantly influence the function of membrane-associated proteins. mdpi.com this compound, due to its lipophilic properties, can readily interact with and influence the plasma membrane. ontosight.ai

The interaction of molecules with the cell membrane can lead to a variety of effects:

Membrane Fluidity and Structure: The introduction of lipophilic compounds can alter the fluidity and organization of the lipid bilayer, which in turn can affect the activity of embedded proteins. mdpi.comnih.gov

Protein Anchoring and Function: The function of many membrane proteins, including receptors and enzymes, is dependent on their interaction with the surrounding lipid environment. aimspress.com Changes in the membrane composition or structure can modulate these interactions.

Membrane Repair and Trafficking: Processes like membrane repair and vesicular trafficking are critical for cell survival and communication. nih.gov These processes involve complex interactions between proteins and lipids at the membrane.

While direct studies on this compound's influence on these specific membrane processes are not detailed in the provided search results, its chemical nature suggests a high likelihood of interaction with the cell membrane, potentially impacting these functions. For instance, the related compound N-ethylmaleimide has been shown to affect the phosphorylation and aggregation of insulin (B600854) receptors in isolated plasma membranes. nih.gov

Iii. Cellular and Subcellular Effects of N Ethylretinamide in Vitro

Regulation of Cell Proliferation and Cell Cycle Progression

N-Ethylretinamide has been shown to influence the fundamental processes of cell proliferation and the orderly progression through the cell cycle. Its effects are often cell-type specific and depend on the experimental context, such as the presence of carcinogens or the intrinsic properties of the cell line.

This compound has demonstrated inhibitory effects on the transformation of cells induced by chemical carcinogens. In a notable study, NER was found to inhibit the transformation of C3H10T1/2 cells that had been treated with the carcinogen 3-methylcholanthrene. iarc.fr This inhibitory action occurred even when the retinoid was introduced to the cell cultures seven days after the carcinogen was removed, suggesting that NER's mechanism is not related to interfering with the initial uptake or metabolic activation of the carcinogen itself. iarc.fr

One of the key biochemical pathways implicated in cell proliferation and tumor promotion is the activity of ornithine decarboxylase (ODC). The induction of ODC activity is a well-known effect of tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). aacrjournals.org Research has shown that certain retinoids can inhibit this TPA-induced ODC activity. aacrjournals.orgresearchgate.net However, the trimethylmethoxyphenyl analog of this compound showed minimal activity in inhibiting TPA-induced epidermal ornithine decarboxylase activity in mouse skin models, indicating that its antiproliferative effects may be mediated through different pathways in this context. aacrjournals.org

Cell Line / ModelCarcinogen / PromoterThis compound EffectKey Mechanistic Finding
C3H10T1/2 Cells3-methylcholanthreneInhibited neoplastic transformationAction is likely post-carcinogen exposure, not affecting its initial metabolism. iarc.fr
Mouse Epidermis12-O-tetradecanoylphorbol-13-acetate (TPA)Minimal inhibition of ODC activity (by its analog)Suggests ODC inhibition is not a primary antiproliferative mechanism for this specific analog. aacrjournals.org

A critical mechanism by which this compound controls cell proliferation is by inducing cell cycle arrest, which halts the division of cells at specific checkpoints. This allows for processes like DNA repair to occur or can lead to apoptosis if the cellular damage is too severe. nih.govfrontiersin.org The cell cycle is a tightly regulated process with distinct phases (G0, G1, S, G2, M), and progression through these phases is driven by cyclin-dependent kinases (CDKs) and their cyclin partners. frontiersin.orgbiorxiv.org

Studies have indicated that this compound can arrest cell growth in the G1 phase of the cell cycle. scirp.org The G1 phase is a critical period where the cell grows and prepares for DNA synthesis. nih.gov Arrest in this phase prevents the cell from entering the S phase, where DNA replication occurs, thereby stopping proliferation. nih.govfrontiersin.org This G1 arrest is a common mechanism for many antiproliferative agents and is often associated with the modulation of key regulatory proteins like cyclins and CDKs. nih.govbiorxiv.org For instance, a reduction in cyclin D1 can lead to the release of CDK inhibitors, which then block the activity of cyclin E/CDK2, a complex essential for the G1 to S phase transition. nih.gov

CompoundObserved EffectCell Cycle PhaseAssociated Mechanism
This compoundArrested cell growth scirp.orgG1 PhasePrevents entry into the S phase, halting DNA replication and proliferation. nih.govscirp.org

This compound's influence extends to the modulation of proliferation rates in various cell types, including keratinocytes, which are the primary cells of the epidermis. The regulation of keratinocyte proliferation and differentiation is crucial for maintaining skin homeostasis. jbtr.or.krresearchgate.net In vitro models using keratinocytes, such as the immortalized human keratinocyte line HaCaT, are valuable tools for studying these processes. nih.govnih.gov

This compound has been shown to have moderate activity in modulating epithelial differentiation, a process often inversely related to proliferation. iarc.fr For example, in chick embryo skin models, its activity in modulating differentiation was comparable to that of all-trans-retinoic acid. iarc.fr In other contexts, such as the hamster trachea, it was less potent in reversing squamous metaplasia. iarc.fr The modulation of proliferation in keratinocytes can be influenced by various signaling pathways, and compounds that induce differentiation often lead to a decrease in the rate of cell division. jbtr.or.krbiorxiv.org

Induction of Cell Cycle Arrest in Specific Phases

Induction of Apoptosis and Programmed Cell Death Pathways

Beyond halting the cell cycle, this compound can actively induce programmed cell death, or apoptosis. This is a highly regulated process essential for removing damaged or unwanted cells, thereby preventing tumor development. genome.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. teachmeanatomy.infonih.gov Both pathways converge on the activation of a cascade of enzymes called caspases, which execute the dismantling of the cell. teachmeanatomy.inforesearchgate.net

The induction of apoptosis is a key mechanism for the anticancer effects of many compounds. nih.gov This process involves a series of characteristic morphological and biochemical events, including chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. nih.gov Apoptosis can be triggered by a variety of stimuli, including DNA damage and cellular stress. teachmeanatomy.info

While direct mechanistic studies on how this compound specifically initiates apoptosis are limited, the process generally involves the activation of initiator caspases (like caspase-8 for the extrinsic pathway or caspase-9 for the intrinsic pathway) which in turn activate executioner caspases (like caspase-3). teachmeanatomy.inforesearchgate.net The intrinsic pathway is often regulated by the balance of pro- and anti-apoptotic proteins within the Bcl-2 family. nih.gov An imbalance in favor of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates caspase-9. systemsmedicineireland.ie

The fate of a cell—whether it survives or undergoes apoptosis—is often determined by the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov Anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, function to prevent apoptosis, while pro-apoptotic proteins, like Bax and Bak, promote it. nih.govmdpi.com A class of proteins known as BH3-only proteins (e.g., Bid, Puma, Noxa) act as sensors of cellular stress and can either inhibit the anti-apoptotic proteins or directly activate the pro-apoptotic ones. nih.govoncotarget.com

Many anticancer agents exert their effects by shifting this balance towards apoptosis. mdpi.comfrontiersin.org They can achieve this by down-regulating the expression of anti-apoptotic proteins like Bcl-2 or up-regulating pro-apoptotic proteins like Bax. mdpi.comnih.gov This change in the Bax/Bcl-2 ratio is a common hallmark of apoptosis induction. mdpi.comfrontiersin.org The subsequent activation of Bax and Bak leads to mitochondrial permeabilization, a critical step often considered the point of no return in the apoptotic process. systemsmedicineireland.ie While the specific effects of this compound on the full spectrum of these proteins are not exhaustively detailed in the available literature, its ability to induce apoptosis suggests a likely modulation of this critical protein family.

Protein FamilyMembersGeneral Function in ApoptosisCommon Mechanism of Action by Anticancer Agents
Anti-apoptotic Bcl-2, Bcl-xL nih.govmdpi.comInhibit apoptosis by binding to and sequestering pro-apoptotic proteins. mdpi.comDown-regulation of expression or function. mdpi.comnih.gov
IAPs (Inhibitor of Apoptosis Proteins) guidetopharmacology.orgDirectly inhibit caspases to block the apoptotic cascade. guidetopharmacology.orgInhibition by antagonists (e.g., SMAC mimetics). guidetopharmacology.org
Pro-apoptotic Bax, Bak systemsmedicineireland.ienih.govWhen activated, they oligomerize at the mitochondria to induce MOMP. systemsmedicineireland.ieUp-regulation of expression or direct activation. nih.govmdpi.com
BH3-only proteins (Bid, Puma, Noxa) nih.govoncotarget.comSense cellular stress and activate the intrinsic pathway by inhibiting anti-apoptotic proteins or activating Bax/Bak. nih.govActivation or increased expression. systemsmedicineireland.ie

Mechanisms of Apoptosis Induction

Modulation of Cellular Differentiation

This compound demonstrates significant capabilities in modulating cellular differentiation processes in various in vitro models. Its effects are particularly notable in epithelial tissues, where it can influence the direction of cell maturation and reverse abnormal differentiation pathways induced by vitamin A deficiency or chemical carcinogens.

Effects on Epithelial Differentiation in Organ Culture Systems

Organ culture systems provide a valuable method for assessing the biological activity of retinoids by maintaining the three-dimensional structure and cell-cell interactions of tissues. In these models, this compound has been shown to be a potent modulator of epithelial differentiation, comparable in activity to the endogenous retinoid, all-trans-retinoic acid, in certain assays. iarc.fr

One key experimental model involves the use of metatarsal skin explants from 13-day-old chick embryos. nih.gov In the absence of sufficient vitamin A, these explants undergo keratinization within 6 to 8 days. nih.gov The introduction of this compound into the culture medium effectively inhibits this squamous differentiation and can induce a mucous metaplasia, where the epithelium develops characteristics of a mucus-secreting tissue. nih.gov In this specific assay, the activity of this compound was found to be equivalent to that of all-trans-retinoic acid. iarc.frnih.gov When administered at a concentration of 2.2 x 10⁻⁶ mol/L for 6 to 8 days, this compound inhibited keratinization in approximately 80% of the chick skin explants. iarc.fr

Table 1: Comparative Activity of this compound in Modulating Epithelial Differentiation in Chick Embryo Skin Organ Culture

Compound Assay System Endpoint Relative Activity Source
This compound 13-day chick embryo metatarsal skin Inhibition of keratinization / Induction of mucous metaplasia Equivalent to all-trans-Retinoic acid iarc.fr, nih.gov

| all-trans-Retinoic acid | 13-day chick embryo metatarsal skin | Inhibition of keratinization / Induction of mucous metaplasia | Reference compound | iarc.fr, nih.gov |

Reversal of Squamous Metaplasia in Experimental Models

Squamous metaplasia is a condition where a tissue lining, which is not normally squamous, transforms into a stratified squamous epithelium, often as a response to chronic irritation or vitamin A deficiency. medicoverhospitals.in Retinoids are known for their ability to reverse this process. nih.gov The hamster tracheal organ culture model is a standard assay for quantifying this activity. iarc.fr Tracheal explants from vitamin A-deficient hamsters will develop squamous metaplasia when cultured. iarc.fr

In this system, this compound effectively reverses the metaplasia. iarc.fr However, its potency is significantly lower than that of its parent compound, all-trans-retinoic acid. iarc.frwaocp.org this compound achieved reversal of metaplasia with a median effective dose of approximately 10⁻⁸ mol/L over a 10-day period. iarc.fr In comparison, all-trans-retinoic acid was effective at a much lower concentration of 3 x 10⁻¹⁰ mol/L under the same conditions. iarc.fr In control cultures that did not receive any retinoid, over 90% showed metaplasia with the presence of keratin (B1170402). iarc.fr

Table 2: Efficacy of this compound in Reversing Squamous Metaplasia in Hamster Trachea Organ Culture

Compound Assay System Median Effective Dose (10-day treatment) Potency Comparison Source
This compound Vitamin A-deficient hamster trachea explants ~10⁻⁸ mol/L Significantly less active than all-trans-Retinoic acid iarc.fr

| all-trans-Retinoic acid | Vitamin A-deficient hamster trachea explants | 3 x 10⁻¹⁰ mol/L | Reference compound | iarc.fr |

Influence on Normal and Transformed Cell Differentiation Pathways

Beyond its effects on normal epithelial differentiation, this compound influences the differentiation pathways of neoplastically transformed cells. iarc.fr In vitro studies using the C3H/10T1/2 mouse fibroblast cell line have shown that this compound can inhibit neoplastic transformation induced by the chemical carcinogen 3-methylcholanthrene. iarc.frnih.gov

A crucial finding from these studies is that the inhibitory effect occurs even when this compound is added to the cultures seven days after the carcinogen has been removed. iarc.fr This timing suggests that the retinoid does not act by interfering with the initial uptake or metabolic activation of the carcinogen, but rather by altering the subsequent process of cell transformation and differentiation. iarc.fr The activity of this compound in inhibiting this transformation was observed at concentrations similar to those of all-trans-retinoic acid. waocp.org This ability to modulate cell differentiation back towards a less neoplastic state is a key mechanism of its cancer-preventive potential. iarc.frnih.gov

Impact on Gene Expression and Transcriptional Programs

The profound effects of this compound on cellular differentiation are fundamentally driven by its ability to alter gene expression. Like other retinoids, it functions as a signaling molecule that can initiate or suppress transcriptional programs, leading to changes in cell phenotype and function. nih.govontosight.ai

Differential Gene Expression Analysis

While specific, large-scale differential gene expression analyses for this compound are not extensively detailed in available literature, its mechanism of action is understood to be mediated through the modulation of gene activation. iarc.fr Gene expression analysis is a method used to quantify the levels of messenger RNA (mRNA) to understand which genes are active in a cell at a given time. idtdna.com The observed changes in cellular differentiation, such as the inhibition of keratinization and the reversal of squamous metaplasia, are direct consequences of altered expression of numerous genes that control these processes. iarc.fr Retinoids, as a class, are known to regulate a wide array of genes involved in cell proliferation, differentiation, and survival. nih.govontosight.ai This regulation allows cells to respond to developmental cues and can be harnessed to redirect the fate of abnormally differentiating or transformed cells. nih.gov

Regulation of Specific Target Gene Transcription

The regulation of gene transcription by retinoids is primarily mediated through nuclear receptors. ontosight.ai The canonical pathway involves the binding of active retinoids to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). ontosight.ai These receptors then form complexes that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, thereby activating or repressing their transcription. nih.gov

An interesting aspect of this compound's mechanism is that it has been reported to have no measurable affinity for retinoid receptors itself. iarc.fr This suggests two potential, non-mutually exclusive mechanisms of action. First, this compound may act as a pro-drug, being slowly hydrolyzed by enzymes in the cell to all-trans-retinoic acid, which then binds to RARs and initiates the transcriptional cascade. iarc.fr Second, it may operate through an alternative, receptor-independent pathway that still culminates in the modulation of gene activation. iarc.fr Regardless of the precise upstream events, its biological activity is ultimately dependent on its ability to effect changes in gene transcription programs that govern cell fate. iarc.frscirp.org

Epigenetic Modifications and Chromatin Remodeling

The capacity of this compound to directly induce epigenetic modifications, such as DNA methylation or histone alterations, remains an area with limited specific data in the available scientific literature. While it is known that some retinoids exert their effects on gene activation, the precise mechanisms for this compound are not fully elucidated. iarc.fr Research suggests that its biological activity, including the modulation of epithelial differentiation, is mediated through effects on gene activation. iarc.fr However, this compound displays no measurable affinity for known retinoid receptors, which are common mediators of such genetic regulation for other retinoids. iarc.fr

It is currently not definitively known whether this compound acts directly to produce these effects or if it first undergoes enzymatic hydrolysis to all-trans-retinoic acid, which is known to influence gene expression. iarc.fr The processes of chromatin remodeling—dynamic changes to the chromatin architecture to regulate gene accessibility—are fundamental to gene expression. nus.edu.sg These changes are often driven by histone modifications like acetylation and methylation, which create a "histone code" that influences cellular machinery. wikipedia.org However, specific studies detailing the role of this compound in altering this code or remodeling chromatin structure are not presently available.

Interaction with Cellular Detoxification and Metabolic Enzymes

Cytochrome P450 (CYP) enzymes are a critical family of monooxygenases involved in the metabolism of a vast array of xenobiotics, including drugs. sigmaaldrich.commetabolon.com The interaction of compounds with these enzymes can lead to altered metabolic rates and potential drug-drug interactions. dvm360.com Predictive in silico models provide insights into the potential interactions between this compound and various CYP isozymes.

Based on these predictive models, this compound is identified as a likely substrate for CYP3A4, one of the principal enzymes in drug metabolism. wikipedia.orgdrugbank.com Conversely, it is predicted not to be a substrate for CYP2C9 or CYP2D6. In terms of inhibitory potential, this compound is not expected to inhibit the activity of several key isozymes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. drugbank.com

It has been noted in studies of related retinoids that inhibitors of certain CYP enzymes, such as an inducible cytochrome P450 4-hydroxylase which inactivates all-trans-retinoic acid, can significantly enhance their activity. iarc.fr However, it remains unknown whether this compound is subject to similar inactivation pathways, and thus whether its activity could be similarly potentiated. iarc.fr

CYP450 InteractionPredicted Status for this compoundConfidence Score
CYP3A4 SubstrateSubstrate0.5901
CYP2C9 SubstrateNon-substrate0.8573
CYP2D6 SubstrateNon-substrate0.7745
CYP1A2 InhibitorNon-inhibitor0.6692
CYP2C9 InhibitorNon-inhibitor0.6354
CYP2C19 InhibitorNon-inhibitor0.6945
CYP3A4 InhibitorNon-inhibitor0.6581

Table 1: Predicted in vitro interactions of this compound with major Cytochrome P450 isozymes. Data sourced from predictive models. drugbank.com

Ornithine decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. wikipedia.org The induction of ODC activity is a well-documented event in tumor promotion. Consequently, the ability of retinoids to inhibit ODC activity is often used as a biomarker for their potential chemopreventive activity.

Studies evaluating the capacity of various retinoids to inhibit ODC activity induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) have included this compound and its analogs. Research on mouse skin has shown that this compound is a less potent inhibitor of TPA-induced ODC activity compared to other retinoids. dntb.gov.ua One study noted that the trimethylmethoxyphenyl analog of this compound demonstrated minimal activity in this assay. drugbank.comdrugbank.com Similarly, another investigation found no detectable activity for 13-cis-N-ethylretinamide in suppressing mouse skin papillomas, an outcome linked to ODC inhibition. mdpi.comfrontiersin.org This suggests that not all retinamides possess equal activity in suppressing this enzymatic pathway. mdpi.comfrontiersin.org Another report described the this compound of the ethyl ester of retinoic acid as having moderate activity. drugs.com

CompoundObserved Effect on ODC ActivityReference
This compoundLess potent inhibitor dntb.gov.ua
Trimethylmethoxyphenyl analog of this compoundMinimal inhibitory activity drugbank.comdrugbank.com
13-cis-N-ethylretinamideNo detected activity in suppression of skin papillomas mdpi.comfrontiersin.org
This compound of the ethyl ester of RAModerate activity drugs.com

Table 2: Summary of research findings on the effects of this compound and its analogs on Ornithine Decarboxylase (ODC) activity.


Iv. Preclinical Investigation of N Ethylretinamide in Animal Models

Studies in Organogenesis and Developmental Biology Models

Organogenesis is the process by which embryonic cells differentiate and develop into the tissues and organs of the organism. bccampus.canumberanalytics.comtexasgateway.org Preclinical studies in developmental biology models are crucial for understanding how a compound might influence these intricate processes.

Modulation of Epithelial Development in Chick Embryo Skin

The skin of chick embryos serves as a valuable model for studying epithelial differentiation. researchgate.netnih.gov In the absence of sufficient vitamin A, chick embryo metatarsal skin explants undergo keratinization in culture. iarc.fr N-Ethylretinamide has been evaluated for its ability to modulate this process.

In one study, this compound was found to inhibit keratinization in approximately 80% of chick skin explants when administered at a concentration of 2.2 x 10⁻⁶ mol/L for 6-8 days. iarc.fr This level of activity was comparable to that of all-trans-Retinoic acid in the same assay system. iarc.frnih.gov Another investigation involving seventeen different vitamin A analogs also demonstrated that this compound exhibited activity similar to β-retinoic acid in inhibiting keratinization and inducing mucous metaplasia in 13-day-old chick embryo metatarsal skin explants. nih.gov These findings suggest that this compound can effectively modulate epithelial differentiation in this avian model. iarc.frnih.gov

Effects on Squamous Metaplasia in Hamster Tracheal Organ Culture (HTOC)

The hamster tracheal organ culture (HTOC) system is a widely used model to assess the ability of retinoids to control epithelial differentiation. In vitamin A-deficient hamsters, tracheal explants typically develop squamous metaplasia, a condition characterized by the abnormal differentiation of the tracheal epithelium. iarc.fr

Studies have shown that this compound can reverse this squamous metaplasia. iarc.fr However, it was found to be significantly less potent than all-trans-retinoic acid in this model. iarc.frwaocp.org In cultures where no retinoid was added, over 90% of the explants displayed metaplasia with the presence of keratin (B1170402) and keratohyalin granules. iarc.fr

CompoundMedian Effective Dose (reversing metaplasia)Potency Relative to all-trans-Retinoic Acid
This compound ~10⁻⁸ mol/LLess Active
all-trans-Retinoic Acid 3 x 10⁻¹⁰ mol/L-
Data from hamster tracheal organ culture studies.

Characterization of Developmental Effects in Mammalian Models

The investigation of developmental effects in mammalian models is a critical component of preclinical research. nih.govbiotechfarm.co.ilfrontiersin.orgmdpi.com While specific details on the teratogenicity of this compound are limited in the provided search results, it is known that retinoids as a class can be potent teratogens in experimental animals. waocp.orgresearchgate.net One study mentioned the evaluation of 13-cis-N-ethylretinamide in mice, indicating that different isomers of the compound have been a subject of research. scispace.comscirp.org Another study noted that a novel intergenic ETnII-β insertion mutation in polypodia mice leads to multiple malformations, and the research explored the effects of N-hydroxy-ethylretinamide in mice. researchgate.netnih.gov

Investigation in Disease Research Models

Preclinical disease models are instrumental in evaluating the potential therapeutic or preventive efficacy of new compounds.

Studies in Mouse Skin Tumor Promotion Models (e.g., TPA-induced Papilloma Assay)

The two-stage mouse skin carcinogenesis model, often involving an initiator like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and a promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA), is a standard assay for studying skin tumor development. nih.govnih.govnih.gov In these models, this compound has been investigated for its potential to inhibit tumor promotion. scispace.comscirp.orgscirp.org However, one study noted that while some retinamides are active in suppressing mouse skin tumors, 13-cis-N-ethylretinamide showed no activity, suggesting that the effectiveness of retinamides can vary. scispace.com

Evaluation in Carcinogen-Induced Bladder Carcinogenesis Models

Carcinogen-induced bladder cancer models in rodents are well-established for studying the prevention and treatment of this disease. mdpi.comnih.govnih.gov this compound has shown some cancer preventive effects in studies of urinary bladder carcinogenesis in both mice and rats. waocp.org

In a study with male B6D2F1 mice treated with the carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (NBHBA), dietary administration of this compound reduced the incidence of bladder carcinomas from 35% to 21%. iarc.fr

In another study using female Fischer 344 rats also treated with NBHBA, this compound in the diet decreased the incidence of bladder carcinomas from 35% in the control group to 12% in the treated group. iarc.fr The multiplicity of tumors was also significantly reduced. iarc.fr However, in male rats in the same study, this compound did not significantly affect the incidence or multiplicity of bladder carcinomas. iarc.fr Another study in rats showed that a higher dose of this compound significantly lowered the incidence of bladder carcinomas compared to controls. iarc.fr

Animal ModelCarcinogenTreatment GroupBladder Carcinoma Incidence
Male B6D2F1 Mice NBHBAControl35%
This compound21%
Female Fischer 344 Rats NBHBAControl35%
This compound12%
Male Fischer 344 Rats NBHBAControl92%
This compound83%
Data from carcinogen-induced bladder carcinogenesis studies.

Assessment in Colon Carcinogenesis Models

This compound has been evaluated for its cancer-preventive effects in animal models of colon carcinogenesis; however, studies have shown it to be ineffective in this capacity. iarc.frwaocp.org In a study involving male Fischer 344 rats, this compound did not demonstrate a significant ability to inhibit the development of colon tumors. iarc.fr This lack of efficacy in colon cancer models suggests that the chemopreventive activity of this compound may be organ-specific. waocp.org

Analysis of Effects in Other Organ-Specific Carcinogenesis Models (e.g., Trachea, Pancreas, Liver)

The preclinical evaluation of this compound has extended to various other organ-specific cancer models with mixed results. In models of respiratory tract carcinogenesis in hamsters, this compound was found to enhance tumor incidence in the trachea. waocp.org

Investigations in hamster models of pancreatic carcinogenesis also showed that this compound enhanced the formation of pancreatic carcinomas. iarc.frwaocp.orgoup.com Specifically, in female hamsters, the number of pancreatic carcinomas per animal significantly increased, while a non-significant increase was observed in males. iarc.fr

In studies on liver carcinogenesis in mice, this compound was observed to have tumor-enhancing effects, leading to an increased incidence of both benign and malignant liver tumors. iarc.frwaocp.org

Table 1: Summary of this compound Effects in Organ-Specific Carcinogenesis Models

OrganAnimal ModelEffectReference
ColonFischer 344 RatsIneffective iarc.frwaocp.org
TracheaHamstersEnhanced Tumorigenesis waocp.org
PancreasHamstersEnhanced Carcinoma Yields iarc.frwaocp.orgoup.com
LiverMiceTumor-Enhancing Effects iarc.frwaocp.org

Comparative Preclinical Efficacy and Activity

Comparison with All-trans-Retinoic Acid and Other Synthetic Retinoids in Various Bioassays

The preclinical activity of this compound has been compared with that of all-trans-Retinoic Acid (atRA) and other synthetic retinoids in several bioassays. In the C3H10T1/2 cell transformation assay, this compound inhibited carcinogen-induced neoplastic transformation at concentrations similar to atRA. iarc.frwaocp.org In fact, it was found to be marginally more potent than atRA in this assay, a phenomenon potentially attributed to the rapid metabolic breakdown of atRA in these cells. iarc.fr

In contrast, when evaluated for its ability to reverse squamous metaplasia in hamster tracheal organ cultures, this compound was significantly less active than atRA. iarc.frwaocp.org The median effective dose for this compound was approximately 10⁻⁸ mol/L, whereas for atRA it was 3 x 10⁻¹⁰ mol/L. iarc.fr However, in a chick embryo skin bioassay for inhibiting squamous keratinization, this compound demonstrated activity equivalent to that of atRA. iarc.frwaocp.org

Studies comparing various natural and synthetic retinoids, including 13-cis-N-ethylretinamide, in bioassays such as the vitamin A-deficient hamster tracheal organ culture (HTOC) assay, found that natural retinoids like all-trans-RA were consistently more active than the synthetic derivatives. scirp.org

Relative Potency Across Different In Vivo Experimental Endpoints

The relative potency of this compound has been assessed across different in vivo experimental endpoints, revealing variability in its effects. For instance, while it showed cancer-preventive effects in some studies of urinary bladder carcinogenesis in mice and rats, it was ineffective in colon carcinogenesis models. iarc.frwaocp.org

A comparative teratogenicity study in rats ranked the toxicity of nine retinoids. nih.gov this compound and 13-cis-N-ethylretinamide were found to induce only mild increases in abnormal fetuses compared to the marked increases caused by compounds like all-trans-retinoic acid and etretinate. nih.gov The generalized ranking for teratogenic potential placed this compound as one of the least toxic compounds in the study. nih.gov

Table 2: Comparative Activity of this compound and All-trans-Retinoic Acid in Bioassays

BioassayThis compound ActivityAll-trans-Retinoic Acid ActivityReference
C3H10T1/2 Cell TransformationMarginally more potentLess potent (due to rapid catabolism) iarc.fr
Hamster Tracheal Organ Culture (Squamous Metaplasia Reversal)Significantly less active (ED50 ~10⁻⁸ mol/L)More active (ED50 ~3 x 10⁻¹⁰ mol/L) iarc.frwaocp.org
Chick Embryo Skin (Keratinization Inhibition)Equivalent activityEquivalent activity iarc.frwaocp.org

Methodological Considerations in Animal Model Research

Selection and Characterization of Relevant Animal Models

The selection and characterization of appropriate animal models are fundamental to preclinical cancer research. nih.gov These models are essential for understanding the mechanisms of carcinogenesis and for evaluating the efficacy of potential therapeutic agents. mdpi.commdpi.com Animal models can range from carcinogen-induced models to genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs). dovepress.comnih.gov

Carcinogen-induced models, where tumors are induced by exposure to chemical carcinogens, are valuable for mimicking the histopathological and molecular features of human cancers that arise from environmental exposures. mdpi.comnih.gov For example, azoxymethane (B1215336) (AOM) is a widely used carcinogen to induce colon cancer in rodents, creating models that share similarities with human colorectal cancer development. mdpi.com Similarly, diethylnitrosamine (DEN) is used to induce liver cancer, reproducing the progression from chronic inflammation to carcinoma. scientificarchives.comscielo.br The choice of animal strain is also critical, as different strains can exhibit varying susceptibility to carcinogens. mdpi.com

Genetically engineered mouse models (GEMMs) allow for the investigation of specific genetic alterations known to drive human cancers, such as mutations in genes like KRAS and TP53 in pancreatic cancer. nih.govd-nb.info These models are instrumental in studying tumor initiation and progression in an immunocompetent setting. scientificarchives.com

The characterization of these models involves a detailed analysis of the resulting tumors, including their histology, genetic and epigenetic profiles, and the tumor microenvironment to ensure their relevance to the human disease being studied. nih.govmdpi.com

Experimental Design for Investigating Biological Activity

The preclinical assessment of this compound's biological activity has been conducted across various animal models, primarily focusing on its potential as a cancer chemopreventive agent. The experimental designs employed in these studies are critical for understanding the compound's efficacy and mechanism of action. These designs typically involve the chemical induction of carcinogenesis in laboratory animals, followed by an evaluation of the retinoid's ability to inhibit or reverse the carcinogenic process.

A variety of animal models have been utilized to investigate the effects of this compound on different types of cancer. scirp.orgscispace.comscirp.org These include models for urinary bladder, skin, and respiratory tract carcinogenesis. scirp.orgscispace.comwaocp.org The selection of an appropriate animal model is crucial as it should ideally replicate key aspects of the corresponding human disease. nih.gov The design of these experiments often involves a control group and one or more treatment groups, which receive the compound being tested. nih.gov The use of a negative control, such as a vehicle injection, helps to ensure that any observed effects are attributable to the test compound itself. nih.gov

Research into the biological activity of this compound has employed several established in vivo and in vitro bioassays. For instance, the hamster tracheal organ culture (HTOC) system has been used to assess the ability of retinoids to reverse keratinization. scirp.orgscispace.com In studies of skin cancer, the two-stage carcinogenesis model in mice, involving an initiator like 7,12-dimethylbenz(a)anthracene (DMBA) and a promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a common experimental design. scirp.orgscispace.comnih.gov The biological activity in this model can be quantified by measuring the inhibition of tumor promoter-induced ornithine decarboxylase (ODC) activity or by counting the number of papillomas developed. scirp.orgscispace.com

In the context of urinary bladder cancer, a typical experimental design involves the administration of a potent carcinogen, such as N-butyl-N-(4-hydroxybutyl)nitrosamine (NBHBA), to induce tumor formation in rodents. iarc.fr Following the induction period, the animals are placed on a diet containing the test compound, and the incidence of bladder carcinomas is evaluated at the end of the study. iarc.fr

The following tables summarize the experimental designs and key findings from various preclinical studies investigating the biological activity of this compound.

Table 1: Experimental Models for this compound Biological Activity

Model Type Animal/System Inducer/Promoter Endpoint Measured Reference
Urinary Bladder Carcinogenesis Mice N-butyl-N-(4-hydroxybutyl)nitrosamine (NBHBA) Incidence of bladder carcinomas iarc.fr
Urinary Bladder Carcinogenesis Rats N-butyl-N-(4-hydroxybutyl)nitrosamine (NBHBA) Incidence of bladder carcinomas iarc.fr
Skin Carcinogenesis (MPA Bioassay) Mice DMBA/TPA Papilloma formation scirp.orgscispace.com
Epithelial Differentiation Chick Embryo Skin - Modulation of epithelial differentiation iarc.fr
Cellular Transformation C3H10T1/2 cells 3-Methylcholanthrene Inhibition of transformation iarc.fr

Detailed Research Findings

Detailed investigations into the biological activity of this compound have yielded mixed results depending on the experimental model.

In a study on urinary bladder carcinogenesis in mice, the administration of this compound in the diet led to a statistically significant reduction in the incidence of carcinomas induced by NBHBA, from 35% in the control group to 21% in the treated group. iarc.fr However, in a similar study using rats, this compound did not show a significant protective effect. iarc.fr

The activity of this compound in modulating epithelial differentiation was found to be equivalent to that of all-trans-retinoic acid in the chick embryo skin model. iarc.fr Furthermore, it was shown to inhibit the transformation of C3H10T1/2 cells induced by the carcinogen 3-methylcholanthrene. iarc.fr This inhibitory effect was observed even when the retinoid was added seven days after the carcinogen was removed, suggesting it does not act by interfering with carcinogen uptake or metabolism. iarc.fr

In contrast, studies on 13-cis-N-ethylretinamide, an isomer of the compound, showed no activity in suppressing mouse skin tumors in the mouse papilloma (MPA) bioassay. scirp.orgscispace.com This finding indicates that not all retinamides possess equal activity in inhibiting skin tumorigenesis. scirp.orgscispace.com An international evaluation of several retinoids concluded that all-trans-N-Ethylretinamide had cancer preventive effects in some models of urinary bladder carcinogenesis in mice and rats, but it was found to be ineffective in models of colon carcinogenesis. waocp.org In the hamster trachea model, it was less potent than all-trans-retinoic acid in reversing squamous metaplasia. waocp.org

Table 2: Summary of this compound Biological Activity in Preclinical Models

Compound Model Finding Reference
This compound Mouse Urinary Bladder Carcinogenesis (NBHBA-induced) Reduced carcinoma incidence from 35% to 21% iarc.fr
This compound Rat Urinary Bladder Carcinogenesis (NBHBA-induced) Ineffective iarc.fr
This compound Chick Embryo Skin Differentiation Activity equivalent to all-trans-retinoic acid iarc.fr
This compound C3H10T1/2 Cell Transformation (3-MC-induced) Inhibited transformation iarc.fr
13-cis-N-ethylretinamide Mouse Skin Papilloma Assay (DMBA/TPA-induced) No activity detected scirp.orgscispace.com
all-trans-N-Ethylretinamide Hamster Trachea Squamous Metaplasia Less potent than all-trans-retinoic acid waocp.org

V. Structure Activity Relationships Sar of N Ethylretinamide and Analogs

Impact of the N-Ethyl Moiety on Biological Activity

The substitution of the carboxylic acid group of retinoic acid with an N-ethylamide moiety creates N-Ethylretinamide, a modification that profoundly influences its biological activity. ontosight.ai This change alters the molecule's polarity and its ability to interact with key biological targets.

Comparison with Retinoic Acid and Other Retinamide (B29671) Structures

This compound exhibits a distinct activity profile when compared to all-trans-retinoic acid (t-RA) and other retinamide derivatives. In studies using hamster tracheal organ culture to assess the reversal of squamous metaplasia, this compound was found to be significantly less active than its parent compound, t-RA. iarc.fr The median effective dose for this compound was approximately 10⁻⁸ mol/L, whereas for t-RA it was 3 x 10⁻¹⁰ mol/L. iarc.fr However, in a different assay measuring the inhibition of methylcholanthrene-induced neoplastic transformation in mouse fibroblasts, this compound was marginally more potent than t-RA. iarc.fr

The nature of the N-substituent in retinamides plays a crucial role in determining their biological potency. For instance, N-(4-hydroxyphenyl)retinamide (4-HPR) has shown significant activity in various biological systems. nih.govaacrjournals.org In contrast, some bifunctional retinamides and retinoyl-amino acids have demonstrated significantly lower activity than t-RA, which may be attributed to their inability to bind to cellular retinoic acid-binding proteins (CRBP). scirp.orgscispace.com

CompoundBiological SystemRelative ActivityReference
This compoundHamster Tracheal Organ Culture (Reversal of Metaplasia)Less active than t-RA iarc.fr
all-trans-Retinoic Acid (t-RA)Hamster Tracheal Organ Culture (Reversal of Metaplasia)Highly active iarc.fr
This compoundMouse Fibroblast Transformation AssayMarginally more potent than t-RA iarc.fr
N-(4-hydroxyphenyl)retinamide (4-HPR)Inhibition of Neoplastic TransformationHighly active nih.govaacrjournals.org

Stereoisomer Effects (e.g., 13-cis-N-Ethylretinamide)

The stereochemistry of the polyene chain is a critical determinant of the biological activity of retinoids. The 13-cis isomer of this compound has been shown to be inactive in suppressing mouse skin tumors, highlighting that not all retinamides possess equal activity. scirp.orgscispace.com This is in contrast to 13-cis-retinoic acid (isotretinoin), which is a well-known therapeutic agent. The lack of activity of 13-cis-N-Ethylretinamide suggests that the specific spatial arrangement of the N-ethylamide group in the 13-cis configuration is not conducive to the interactions required for its biological effects in this model. scirp.orgscispace.com

Correlation between Chemical Structure and Receptor/Protein Binding

The biological effects of retinoids are mediated through their interaction with specific proteins, including cellular retinol-binding proteins (CRBPs) and nuclear retinoic acid receptors (RARs). The structural features of this compound dictate its binding affinity to these proteins.

Structural Determinants for RBP Interaction

However, a critical consequence of this binding is the significant reduction or complete abolishment of the affinity of the RBP-retinoid complex for transthyretin. nih.gov This finding supports the hypothesis that the region at the entrance of the RBP β-barrel, now occupied by the ethyl group of this compound, is crucial for the interaction with transthyretin. nih.gov This demonstrates a high degree of complementarity required at the protein-protein interface, as a minor modification to the retinoid's functional group drastically affects this interaction. nih.gov

Lack of RAR Affinity in Relation to Molecular Configuration

A key distinction in the mechanism of action of this compound compared to retinoic acid is its lack of affinity for retinoic acid receptors (RARs). nih.gov RARs are nuclear receptors that, upon binding with a ligand like retinoic acid, act as transcription factors to regulate gene expression. wikipedia.org Competitive displacement assays have demonstrated that all-trans-N-ethylretinamide does not bind to any of the three RAR subtypes (α, β, and γ). nih.gov This is in stark contrast to all-trans-retinoic acid and 4-oxo-all-trans-retinoic acid, which exhibit high affinity for all three receptor subtypes. nih.gov The inability of this compound to bind to RARs suggests that its biological effects are mediated through different pathways, independent of direct RAR activation. ontosight.ai

CompoundRARα AffinityRARβ AffinityRARγ AffinityReference
all-trans-N-EthylretinamideNoneNoneNone nih.gov
all-trans-Retinoic AcidHighHighHigh nih.gov
4-oxo-all-trans-Retinoic AcidHighHighHigh nih.gov
13-cis-Retinoic AcidLowNoneNone nih.gov

Influence of Structural Modifications on Metabolic Fate

The chemical structure of a retinoid not only determines its biological activity and receptor binding profile but also influences its metabolic fate. The modification of the polar terminus of the retinoic acid molecule, such as the formation of the N-ethylamide in this compound, can alter its susceptibility to metabolic enzymes. This can lead to different patterns of absorption, distribution, metabolism, and excretion compared to the parent compound, retinoic acid. ontosight.ai For instance, the inactivity of retinoic acid in certain cell systems has been attributed to its rapid catabolism, a process that can be inhibited by blocking specific cytochrome P450 enzymes. iarc.fr While specific metabolic pathways for this compound are not extensively detailed, it is plausible that the N-ethylamide group alters its recognition by metabolizing enzymes, thereby affecting its half-life and tissue distribution. The synthetic retinoid 13-cis-N-ethylretinamide has been noted to inhibit the synthesis of retinoic acid, suggesting an interaction with the enzymes involved in retinoid metabolism. researchgate.net

Altered Susceptibility to Enzymatic Hydrolysis

The conversion of retinamide prodrugs to the active all-trans-retinoic acid is a critical step that is dependent on enzymatic hydrolysis. The structure of the amide substituent directly impacts the rate and extent of this cleavage.

Research has shown that enzymatic activity within rat liver microsomes is capable of hydrolyzing various retinamides to all-trans-retinoic acid. iarc.frnih.gov A study comparing the hydrolysis rates of several retinamides found that the nature of the N-substituent plays a key role in substrate specificity. nih.gov Among ten potential substrates tested, the all-trans and 13-cis isomers of this compound were identified as the most active, indicating they are readily hydrolyzed. nih.gov In contrast, the all-trans form of N-(4-hydroxyphenyl)retinamide (4-HPR) was found to be a much more active substrate than its 13-cis isomer. nih.gov However, another report suggests that the hydrolysis of this compound to all-trans-retinoic acid by liver microsomes is a more rapid reaction compared to that of 4-HPR. iarc.fr

Further illustrating the influence of the amide structure, studies comparing this compound with retinoyl amino acid conjugates revealed significant differences in their biological effects, which may be linked to their hydrolytic stability. nih.gov For instance, N-(all-trans-retinoyl)glycine was found to be a potent teratogen, a characteristic attributed to its hydrolytic conversion to retinoic acid in pregnant mice. nih.gov Conversely, both this compound and N-(all-trans-retinoyl)-DL-leucine were only minimally embryotoxic under similar conditions, suggesting they are either more resistant to hydrolysis or their metabolic pathways differ. nih.gov Specifically, neither 13-cis- nor all-trans-retinoyl leucine (B10760876) was found to be a substrate for the hydrolyzing enzyme activity present in rat liver microsomes. nih.gov This highlights that even small changes in the N-substituent, such as comparing an ethyl group to amino acid moieties, can drastically alter the compound's susceptibility to enzymatic cleavage and its resulting biological activity.

Table 1: Relative Substrate Activity of Retinamides in Rat Liver Microsomes

This table summarizes the comparative enzymatic hydrolysis rates for various retinamide analogs based on findings reported in the literature.

Compound Isomer Relative Hydrolysis Rate Source
This compound all-trans Most Active Substrate nih.gov
This compound 13-cis Most Active Substrate nih.gov
N-(4-hydroxyphenyl)retinamide all-trans Active, but less so than this compound iarc.frnih.gov
N-(4-hydroxyphenyl)retinamide 13-cis Much less active than all-trans form nih.gov
N-retinoyl leucine all-trans Not a substrate nih.gov

Metabolite Profiles of this compound Derivatives

The metabolic profile of this compound and its derivatives is primarily characterized by the products of amide bond hydrolysis. The principal metabolite identified following the enzymatic cleavage of this compound is all-trans-retinoic acid. iarc.frnih.gov This conversion is significant as it releases the biologically active form of vitamin A, which can then interact with nuclear retinoid receptors. iarc.fr

Similarly, for other retinamide derivatives, hydrolysis to the parent acid is a key metabolic step. The enzymatic hydrolysis of N-(4-hydroxyphenyl)retinamide also yields all-trans-retinoic acid as a major product. nih.gov While the metabolic fate of the N-substituent of this compound has not been extensively detailed in retinoid-specific literature, studies on analogous simple aromatic amides, such as N-ethylbenzamide, offer potential insights. The metabolism of N-ethylbenzamide involves hydrolysis to produce benzoic acid and ethylamine. nih.gov This suggests a parallel pathway for this compound, which would involve its breakdown into all-trans-retinoic acid and ethylamine.

The metabolite profile is a direct consequence of the enzymatic susceptibility discussed previously. Derivatives that are poor substrates for hydrolytic enzymes, such as N-(all-trans-retinoyl)-DL-leucine, would not be expected to produce significant amounts of all-trans-retinoic acid, explaining their distinct biological activity profiles. nih.govnih.gov

Table 2: Known Metabolites of this compound and Related Derivatives

This table outlines the parent retinamide compounds and their identified primary metabolite resulting from enzymatic hydrolysis.

Parent Compound Primary Metabolite Source
This compound all-trans-Retinoic acid iarc.frnih.gov
N-(4-hydroxyphenyl)retinamide all-trans-Retinoic acid nih.gov

Vi. Research Methodologies and Analytical Approaches in N Ethylretinamide Studies

In Vitro Experimental Systems

In vitro models are fundamental in dissecting the molecular mechanisms of N-Ethylretinamide's action at the cellular level. These systems allow for the study of its effects on cell behavior and gene expression in a controlled environment.

Cell Culture Models for Proliferation, Differentiation, and Apoptosis Studies

Cell culture systems are instrumental in assessing the impact of this compound on fundamental cellular processes such as proliferation, differentiation, and apoptosis (programmed cell death). mdpi.comnih.gov Three-dimensional (3D) cell culture models, in particular, are gaining traction as they more accurately mimic the in vivo environment compared to traditional two-dimensional (2D) monolayer cultures. mdpi.comnih.gov In 3D cultures, cells can form spheroids, which establish gradients of oxygen, nutrients, and waste, leading to differential zones of proliferation. mdpi.com This setup allows for a more physiologically relevant assessment of a compound's effects.

Studies have utilized various cell lines to investigate the influence of retinoids on these cellular processes. For instance, the ability of retinoids to inhibit cell proliferation is a key area of research. waocp.org Furthermore, the induction of differentiation and apoptosis are considered important mechanisms for cancer prevention. waocp.orgcore.ac.uk

Organ Culture Assays (e.g., Hamster Tracheal Organ Culture, Chick Embryo Skin)

Organ culture assays provide a more complex, tissue-level system to study the effects of this compound. These models preserve the three-dimensional architecture and cell-cell interactions of a specific organ, offering insights into tissue-specific responses.

Hamster Tracheal Organ Culture (HTOC): This model is frequently used to evaluate the ability of retinoids to reverse keratinization, a process of abnormal cell differentiation. scirp.orgresearchgate.net In the standard HTOC assay, tracheas from vitamin A-deficient hamsters are used. scirp.orgresearchgate.net Another variation involves inducing keratinizing lesions with a carcinogen like benzo(α)pyrene. scirp.orgresearchgate.net The effectiveness of this compound is then assessed by its ability to reverse these changes. iarc.frwaocp.org In the hamster trachea, this compound was found to be less potent than all-trans-retinoic acid in reversing squamous metaplasia. iarc.frwaocp.org

Chick Embryo Skin: Explants of chick embryo skin are used to assess the modulation of epithelial differentiation. iarc.frnih.gov In the absence of sufficient vitamin A, these skin explants undergo keratinization. iarc.frnih.gov The addition of retinoids like this compound can inhibit this process. iarc.frnih.gov this compound demonstrated equivalent activity to all-trans-retinoic acid in inhibiting keratinization in chick embryo skin at a concentration of 2.2 x 10⁻⁶ mol/L. iarc.fr

Reporter Gene Assays for Transcriptional Activity (e.g., RARE-tk-Luc)

Reporter gene assays are powerful tools to investigate how this compound influences gene expression at the transcriptional level. promega.comberthold.com These assays typically involve a reporter gene, such as luciferase, linked to a specific DNA response element. promega.comberthold.com

For retinoids, the retinoic acid response element (RARE) is of particular interest. indigobiosciences.com When a retinoid binds to its nuclear receptors (RARs and RXRs), this complex can then bind to RAREs in the promoter regions of target genes, thereby activating or suppressing their transcription. indigobiosciences.comgoogle.com By measuring the expression of the reporter gene (e.g., light output from luciferase in a RARE-tk-Luc system), researchers can quantify the transcriptional activity induced by the retinoid. promega.comqiagen.com This provides a sensitive measure of the compound's ability to activate specific signaling pathways. qiagen.com

In Vitro Transformation Inhibition Assays

These assays assess the ability of a compound to prevent the transformation of normal cells into a cancerous state. A common model utilizes the C3H10T1/2 cell line, which can be induced to transform by carcinogens like 3-methylcholanthrene. iarc.fr

This compound has been shown to inhibit this carcinogen-induced transformation in C3H10T1/2 cells. iarc.fr Notably, the inhibitory effect was observed even when the retinoid was added seven days after the removal of the carcinogen, suggesting that its mechanism of action is not related to interfering with carcinogen uptake or metabolism. iarc.fr The activity was found to be reversible upon withdrawal of the retinoid. iarc.fr

In Vivo Preclinical Models

Rodent Models for Carcinogenesis and Biological Activity Assessment

Rodent models are widely used to study the influence of compounds on the development of cancer in various organs. amegroups.orgmdpi.com These studies often involve the administration of a known carcinogen to induce tumor formation, followed by treatment with the test agent to assess its preventive or therapeutic potential. ucl.ac.uk

The cancer-preventive efficacy of this compound has been evaluated in several rodent models, including those for carcinogenesis of the respiratory tract, pancreas, liver, urinary bladder, and colon. iarc.fr For example, studies have been conducted in hamsters to assess its effect on pancreatic cancer induced by N-nitrosobis(2-oxopropyl)amine (NBOPA). iarc.fr In rats, its activity against urinary bladder cancer induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) has been investigated. ucl.ac.uk The results of these in vivo studies have been mixed, with this compound showing cancer-preventive effects in some models of urinary bladder carcinogenesis but being ineffective in colon carcinogenesis models. iarc.fr

Table of Research Findings for this compound

MethodologyModel SystemKey FindingReference
In Vitro Transformation InhibitionC3H10T1/2 cellsInhibited carcinogen-induced transformation. iarc.fr
Organ Culture AssayHamster TracheaLess potent than all-trans-retinoic acid in reversing squamous metaplasia. iarc.frwaocp.org
Organ Culture AssayChick Embryo SkinShowed equivalent activity to all-trans-retinoic acid in inhibiting keratinization. iarc.fr
In Vivo CarcinogenesisRat Urinary BladderDemonstrated cancer-preventive effects in some studies. iarc.fr
In Vivo CarcinogenesisRat ColonFound to be ineffective in preventing carcinogenesis. iarc.fr

Molecular and Biochemical Characterization Techniques

A variety of molecular and biochemical techniques are employed to quantify, purify, and characterize the interactions of this compound at a molecular level.

Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for the quantification and assessment of the purity of this compound. iarc.fr This method relies on the principle that molecules with chromophores, or light-absorbing groups, absorb light at specific wavelengths. msu.eduwikipedia.org For this compound, the maximum absorbance (λmax) in ethanol (B145695) is observed at 347 nm. iarc.fr The Beer-Lambert law allows for the quantitative determination of the compound's concentration in a solution by measuring its absorbance at this wavelength. wikipedia.org This spectroscopic property is crucial for verifying the identity and concentration of NER in experimental preparations. iarc.fr

High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation, purification, and quantification of this compound from various mixtures. iarc.frnih.govcore.ac.uk Reversed-phase HPLC is a commonly used method where this compound can be effectively separated from other retinoids and metabolites. iarc.fr Following separation, the compound is quantified by its characteristic ultraviolet absorption at 347 nm. iarc.fr This technique has been vital in studies investigating the metabolism of NER, for instance, in identifying its hydrolytic conversion to all-trans-retinoic acid. nih.gov The purity of NER preparations, often assessed by HPLC, is critical for accurate biological and toxicological studies. core.ac.uk

Receptor binding assays are used to determine the affinity of this compound for nuclear retinoid receptors, which are key mediators of retinoid action. iarc.fr Competition radioligand binding assays are a common format for these experiments. nih.govrevvity.com In this setup, a radiolabeled ligand known to bind to the receptor is incubated with the receptor in the presence of varying concentrations of the unlabeled competitor, in this case, this compound. researchgate.netresearchgate.net The ability of NER to displace the radiolabeled ligand provides a measure of its binding affinity. sci-hub.se Interestingly, studies have shown that this compound has no measurable affinity for retinoid receptors, suggesting its biological effects may be mediated through mechanisms independent of direct receptor binding or may require metabolic conversion to an active form. iarc.fr

Enzyme activity assays are employed to investigate the effect of this compound on specific enzymatic pathways. The ornithine decarboxylase (ODC) assay is a notable example. scirp.orgaacrjournals.org ODC is a rate-limiting enzyme in polyamine biosynthesis and its activity is often induced by tumor promoters. aacrjournals.orgnih.gov The assay measures the production of ¹⁴CO₂ from radiolabeled ornithine to determine ODC activity. scirp.orgscispace.com The ability of retinoids to inhibit tumor promoter-induced ODC activity is considered an indicator of their potential cancer preventive properties. aacrjournals.org In studies evaluating a series of retinoids, the trimethylmethoxyphenyl analog of this compound showed minimal activity in inhibiting phorbol (B1677699) ester-induced ODC activity in mouse epidermis. aacrjournals.org

Assay TypeTargetKey Finding for this compound
Ornithine Decarboxylase AssayEnzyme ActivityThe trimethylmethoxyphenyl analog of this compound had minimal inhibitory activity on TPA-induced ODC. aacrjournals.org

Gene expression profiling techniques, such as quantitative reverse transcription PCR (RT-qPCR) and RNA sequencing (RNA-Seq), are powerful tools for understanding the molecular mechanisms underlying the biological effects of this compound. danskpatologi.org These methods allow for the measurement of changes in the expression levels of thousands of genes in response to treatment with the compound. danskpatologi.orgnih.gov While specific gene expression profiling studies focusing solely on this compound are not extensively detailed in the provided context, the general approach involves treating cells or tissues with NER and then analyzing the resulting changes in the transcriptome. scirp.orgcancer-pku.cn This can reveal which cellular pathways and biological processes are modulated by the compound, providing insights into its mode of action, even in the absence of direct receptor binding. iarc.frdanskpatologi.org For example, gene expression analysis could clarify whether NER's effects are due to its slow conversion to all-trans-retinoic acid, which is known to regulate gene expression through nuclear receptors. iarc.fr

Protein Analysis Techniques (e.g., Western Blot, Immunoprecipitation)

Protein analysis techniques are fundamental in elucidating the effects of this compound on cellular protein expression and interaction networks.

Western Blot: This technique is widely used to detect and quantify specific proteins in a sample. pressbooks.pubnih.gov In the context of this compound research, western blotting can be employed to assess changes in the expression levels of target proteins following treatment with the compound. The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. pressbooks.pub For instance, researchers might investigate the expression of proteins involved in cell signaling pathways that are modulated by retinoids. To ensure accurate quantification, loading controls such as housekeeping proteins (e.g., GAPDH, β-actin) are used to confirm that an equal amount of total protein is loaded in each lane. pressbooks.pub

Immunoprecipitation: This method is invaluable for studying protein-protein interactions. nih.govnih.gov It involves using an antibody to isolate a specific protein of interest from a cell lysate, along with any proteins that are bound to it. thermofisher.com In this compound studies, co-immunoprecipitation can be used to determine if the compound influences the formation or stability of protein complexes. emory.edu For example, this technique could be used to pull down a known retinoid-binding protein and then use western blotting to identify other proteins that have co-immunoprecipitated, revealing potential interaction partners that are affected by this compound. nih.gov Careful selection of antibodies and optimization of experimental conditions are crucial for obtaining reliable results. creative-proteomics.com

Table 1: Key Protein Analysis Techniques in this compound Research

TechniquePrincipleApplication in this compound StudiesKey Considerations
Western Blot Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. pressbooks.pubQuantifying changes in the expression levels of specific proteins after this compound treatment.Use of appropriate loading controls for accurate quantification.
Immunoprecipitation Isolation of a specific protein and its binding partners from a complex mixture using an antibody. thermofisher.comIdentifying proteins that interact with this compound's target proteins. nih.govProper controls to minimize non-specific binding are essential. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large population of cells. nih.gov It is particularly useful for assessing the effects of compounds like this compound on fundamental cellular processes such as the cell cycle and apoptosis (programmed cell death). bdbiosciences.com

Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as 7-amino-actinomycin D (7-AAD), flow cytometry can measure the DNA content of individual cells. plos.org This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.gov Treatment with this compound may cause cells to accumulate in a specific phase, indicating an arrest of the cell cycle. researchgate.net

Apoptosis Analysis: Flow cytometry can also detect the biochemical and morphological changes associated with apoptosis. nih.gov One common method involves the use of Annexin V, a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. bdbiosciences.com By co-staining with a viability dye like propidium (B1200493) iodide, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. researchgate.net This allows for a detailed understanding of how this compound may induce cell death.

Table 2: Flow Cytometry Applications in this compound Studies

Analysis TypePrincipleInformation GainedExample Application
Cell Cycle Analysis Measures DNA content of individual cells using a fluorescent dye. plos.orgPercentage of cells in G0/G1, S, and G2/M phases of the cell cycle. nih.govDetermining if this compound induces cell cycle arrest at a specific checkpoint. researchgate.net
Apoptosis Analysis Detects changes in the plasma membrane (Annexin V) and membrane integrity (viability dye). bdbiosciences.comQuantification of live, apoptotic, and necrotic cells.Assessing the pro-apoptotic activity of this compound. researchgate.net

Advanced Structural and Biophysical Methods

X-ray Crystallography for Protein-Ligand Complex Structure Determination

X-ray crystallography is a high-resolution technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. nih.govnih.gov This method provides detailed atomic-level insights into how this compound binds to its target proteins.

The process involves crystallizing the protein in complex with this compound and then exposing the crystal to a beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. frontiersin.org This structural information is crucial for understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding of this compound in the protein's binding pocket. Such detailed structural knowledge can guide the design of more potent and selective analogs.

Table 3: X-ray Crystallography in this compound Research

TechniquePrincipleInformation ProvidedSignificance
X-ray Crystallography Diffraction of X-rays by a crystal of the protein-ligand complex. frontiersin.orgHigh-resolution 3D structure of the this compound-protein complex. nih.govElucidates the precise binding mode and key interactions, guiding structure-based drug design. nih.govcopernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution. copernicus.orgcopernicus.org Unlike X-ray crystallography, which provides a static picture of a molecule, NMR can reveal information about the conformational flexibility of both this compound and its target protein upon binding. nih.gov

By analyzing the NMR signals of atomic nuclei, researchers can determine the three-dimensional structure of small proteins and study the dynamic processes that occur over a wide range of timescales. For this compound, NMR can be used to understand its preferred conformation in solution and how this conformation changes upon interaction with a protein. copernicus.org This information is critical because the biological activity of a ligand is often dependent on its ability to adopt a specific conformation that is complementary to the protein's binding site. copernicus.org

Table 4: NMR Spectroscopy in this compound Research

TechniquePrincipleKey InsightsImportance
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information about molecular structure and dynamics. nih.govConformational preferences of this compound in solution and upon binding to a target protein. copernicus.orgReveals dynamic aspects of molecular recognition that are not captured by static structural methods. biorxiv.org

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Protein Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging technique used to probe the conformational dynamics of proteins. nih.govnih.gov It measures the rate at which amide hydrogen atoms on the protein backbone exchange with deuterium atoms when the protein is placed in a deuterated solvent. frontiersin.orgthermofisher.com

The rate of exchange is dependent on the solvent accessibility and local structural stability of the protein. frontiersin.org By comparing the deuterium uptake of a protein in the presence and absence of this compound, researchers can identify regions of the protein that become more or less dynamic upon ligand binding. This can reveal allosteric effects and conformational changes that are crucial for the protein's function but may be difficult to detect with other methods. thermofisher.com HDX-MS is particularly advantageous as it requires only small amounts of protein and does not necessitate chemical labeling. frontiersin.org

Table 5: HDX-MS in this compound Research

TechniquePrincipleInformation ObtainedAdvantages
HDX-MS Measures the rate of deuterium exchange of protein backbone amide hydrogens. frontiersin.orgthermofisher.comIdentifies changes in protein conformation and dynamics upon this compound binding. nih.govHigh sensitivity, requires small sample amounts, and provides information on allosteric effects. frontiersin.orgthermofisher.com

Vii. Theoretical and Investigative Applications of N Ethylretinamide in Biomedical Research

As a Probe for Elucidating Retinoid Signaling Complexity

Retinoid signaling is a complex process crucial for vertebrate development, cell differentiation, and maintaining normal tissue function. nih.gov This signaling is primarily mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene transcription. ontosight.aifrontiersin.org The binding of a retinoid to these receptors initiates a cascade of events that ultimately alters the expression of specific genes. ijbs.com

N-Ethylretinamide's role as a research probe stems from its distinct interactions with the components of the retinoid signaling pathway. While it is a synthetic retinoid, its ability to influence cell growth and differentiation allows researchers to dissect the specific contributions of different signaling components. ontosight.ai By comparing the effects of this compound with those of naturally occurring retinoids like all-trans-retinoic acid (ATRA), scientists can unravel the nuanced functions of various receptors and binding proteins.

The complexity of retinoid signaling arises from the presence of multiple receptor subtypes (RARα, RARβ, RARγ and RXRα, RXRβ, RXRγ) and cellular binding proteins (CRABPs) that can lead to a wide range of biological responses. frontiersin.orgijbs.com The use of synthetic retinoids like this compound, with their potentially selective interactions, helps to parse the combinatorial effects that give rise to the diverse actions of retinoids. nih.gov

As a Tool for Understanding Cellular Differentiation and Homeostasis

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type, a fundamental process in development and tissue maintenance. Cellular homeostasis refers to the maintenance of a stable internal environment within a cell and the tissue as a whole. embopress.orgnih.gov Retinoids are well-known regulators of both these processes. nih.gov

This compound has been used in various in vitro models to study its effects on cellular differentiation. For example, its ability to modulate epithelial differentiation has been observed in chick embryo skin and hamster tracheal organ cultures. iarc.fr In hamster trachea explants from vitamin A-deficient animals, this compound was shown to reverse squamous metaplasia, a hallmark of vitamin A deficiency. iarc.fr Although it was less potent than all-trans-retinoic acid in this particular assay, its activity provides a valuable point of comparison for understanding the structural requirements for promoting normal cell differentiation. iarc.fr

The study of how this compound influences the balance between cell proliferation and differentiation in different cell types contributes to our understanding of tissue homeostasis. nih.govelifesciences.org By observing the cellular responses to this synthetic retinoid, researchers can gain insights into the signaling pathways that maintain the health and proper function of tissues.

Development of Novel Retinoid Analogs for Research Purposes

The study of this compound and other synthetic retinoids has paved the way for the development of new and more specific analogs for research. By systematically modifying the structure of the retinoid molecule, scientists can create compounds with tailored activities.

The goal of developing novel analogs is often to create tools that can selectively activate or inhibit specific retinoid receptor subtypes or signaling pathways. This allows for a more precise dissection of the roles of individual components of the retinoid signaling network. For example, the creation of fluorescently tagged retinoid analogs allows for the visualization of their uptake and distribution within cells, providing a powerful tool for cellular imaging and understanding signaling pathways. researchgate.net

The development of these research tools is an iterative process, where the biological activities of existing compounds like this compound inform the design of new molecules with improved properties for specific research applications.

Contribution to the Understanding of Structure-Activity Relationships in Retinoid Chemistry

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. In the field of retinoid chemistry, SAR studies are crucial for designing new therapeutic agents and research probes.

This compound has been included in comparative studies alongside other natural and synthetic retinoids to establish these relationships. nih.govscirp.org For example, research comparing the ability of various retinoids to inhibit neoplastic transformation in cell culture has provided valuable data on the structural features required for this activity. nih.gov

These studies have revealed that even small modifications to the retinoid structure, such as the addition of an ethylamide group in this compound, can significantly alter its biological profile. nih.gov For instance, while some retinoids are highly active in both inhibiting transformation and increasing cell adhesion, this compound showed a strong correlation in its activity for inhibiting transformation and maintaining epithelial differentiation, but its effect on cell adhesion was not as pronounced. nih.gov Such findings are critical for building predictive models of retinoid activity and for the rational design of new compounds with desired biological effects.

Viii. Future Research Directions and Unanswered Questions

Elucidating the Definitive Primary Molecular Target(s) of N-Ethylretinamide

A pivotal area of future investigation is the definitive identification of this compound's primary molecular targets. Although it is known to be the ethylamide of all-trans-retinoic acid, its direct interactions with nuclear retinoid receptors (RARs and RXRs) appear to be weak or negligible. iarc.frontosight.ai This suggests that its biological effects may be mediated through alternative pathways. Research should focus on:

Receptor Binding Affinity: Comprehensive screening against a full panel of nuclear receptors and other potential binding proteins is necessary to identify direct, high-affinity interactions. While it has been shown to interact with plasma retinol-binding protein (RBP), its role as a primary effector target remains unclear. iarc.frsrce.hrnih.gov

Orphan Receptor Deorphanization: Investigating whether this compound can bind to and activate orphan nuclear receptors for which endogenous ligands have not yet been identified.

Non-Receptor Mediated Pathways: Exploring the possibility that this compound's effects are not initiated by direct binding to a specific receptor but rather through modulation of enzymatic activities or other cellular processes.

Comprehensive Characterization of its Metabolic Fate and the Activity of its Metabolites in Diverse Tissues

Identify Key Metabolic Enzymes: Pinpoint the specific cytochrome P450 isoforms or other enzymes responsible for the metabolism of this compound in different tissues. It's been noted that the activity of all-trans-retinoic acid can be significantly increased by inhibiting its catabolism, and it is unknown if this compound is subject to similar inactivation. iarc.fr

Profile Metabolites in Diverse Tissues: Conduct detailed metabolic profiling in various tissues (e.g., liver, skin, kidney) to identify all major and minor metabolites.

Assess Biological Activity of Metabolites: Isolate or synthesize the identified metabolites and evaluate their biological activity, including their ability to bind to and activate retinoid receptors or other targets. This is crucial as the parent compound and its metabolites may have distinct or overlapping activities.

Investigation of Potential Synergistic or Antagonistic Interactions with Other Biological Modulators

The cellular environment is a complex milieu of signaling molecules. Understanding how this compound interacts with other biological modulators is essential. Future research should explore:

Crosstalk with Other Signaling Pathways: Investigate potential interactions with other nuclear receptor signaling pathways (e.g., vitamin D receptor, thyroid hormone receptor) and major signal transduction cascades (e.g., MAPK, PI3K/Akt pathways).

Combination with Other Agents: Evaluate the effects of co-administering this compound with other therapeutic agents to identify potential synergistic or antagonistic effects. For instance, its interaction with agents that modulate cytochrome P450 enzymes could alter its metabolism and efficacy. iarc.fr

Influence on Endogenous Retinoid Homeostasis: Further investigate how this compound affects the levels and activities of endogenous retinoids like retinol (B82714) and retinoic acid. waocp.org

Advanced Structural Biology of this compound with Potential Binding Partners

High-resolution structural information is invaluable for understanding the molecular basis of this compound's interactions. While the crystal structure of this compound in complex with plasma retinol-binding protein (RBP) has been determined at 1.9-Å resolution, further structural studies are warranted. iarc.frresearchgate.net Key areas for future research include:

Crystallography and Cryo-EM: Obtain crystal structures or cryo-electron microscopy structures of this compound in complex with any newly identified primary molecular targets. This would provide detailed insights into the binding mode and the conformational changes induced upon binding.

Computational Modeling and Simulation: Employ molecular dynamics simulations to study the dynamic behavior of this compound within the binding pockets of its targets and to predict the impact of structural modifications on binding affinity and activity.

Table 1: Known and Potential Binding Partners for Structural Analysis

Binding PartnerStatusProposed Research
Plasma Retinol-Binding Protein (RBP)Crystal structure solved iarc.frresearchgate.netFurther computational analysis of dynamics and solvent interactions.
Nuclear Retinoid Receptors (RARs, RXRs)Weak or no direct binding observed iarc.frontosight.aiCo-crystallization trials to definitively rule out direct binding or identify transient interactions.
Orphan Nuclear ReceptorsUnexploredScreening and structural analysis upon identification of a binding partner.
Metabolic Enzymes (e.g., CYPs)UnidentifiedStructural studies to understand substrate specificity and inhibition mechanisms.

Exploration of Novel Biological Activities in Underexplored Cellular Contexts

Much of the research on this compound has focused on its effects on epithelial differentiation and cancer prevention. iarc.frwaocp.org Its broader biological activities remain largely unexplored. Future investigations should include:

Immunomodulatory Effects: Assess the impact of this compound on various immune cell types (e.g., T cells, B cells, macrophages) and their functions.

Neurological Effects: Investigate its potential roles in the central and peripheral nervous systems, including effects on neuronal differentiation, survival, and function.

Metabolic Regulation: Explore its influence on metabolic processes, such as glucose and lipid metabolism, in relevant cell types like adipocytes and hepatocytes.

Integration of Multi-omics Data for Systems-Level Understanding of its Effects

To gain a holistic view of the cellular response to this compound, a systems biology approach is necessary. This involves integrating data from multiple "omics" platforms:

Transcriptomics (RNA-seq): To identify the full spectrum of genes whose expression is altered by this compound treatment.

Proteomics: To quantify changes in protein expression and post-translational modifications.

Metabolomics: To profile the global changes in cellular metabolites.

By integrating these datasets, it will be possible to construct comprehensive models of the signaling networks and metabolic pathways modulated by this compound.

Development of More Predictive In Vitro and In Vivo (Non-human) Models for Specific Research Objectives

The development and use of more sophisticated and relevant model systems will be crucial for advancing our understanding of this compound.

3D Organoid Cultures: Utilize three-dimensional organoid models derived from various tissues (e.g., skin, intestine, lung) to study the effects of this compound in a more physiologically relevant context than traditional 2D cell culture.

Genetically Engineered Mouse Models: Develop and utilize genetically engineered mouse models (e.g., knockout or knock-in mice for specific receptors or enzymes) to dissect the in vivo mechanisms of action of this compound.

Humanized Models: Employ humanized mouse models to better predict the metabolic fate and biological responses to this compound in a human context.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N-Ethylretinamide, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves condensation reactions between retinoid precursors and ethylamine derivatives. Key steps include:

  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization .
  • Characterization : Validate purity and structure via 1^1H/13^13C NMR, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS). Compare spectral data with published literature to confirm identity .
  • Reproducibility : Document solvent ratios, reaction temperatures, and catalyst concentrations in the main manuscript; ancillary details (e.g., minor byproducts) should be in supplementary materials .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) and organic solvents. Use UV-Vis spectroscopy to quantify saturation points .
  • Stability : Conduct accelerated stability testing under varying temperatures (4°C–40°C) and humidity (40%–75% RH). Monitor degradation via HPLC and identify products using LC-MS .
  • Thermal Properties : Employ differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles .

Q. What strategies are effective for conducting a literature review on this compound’s biological activity?

  • Methodological Answer :

  • Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean terms (e.g., "this compound AND (apoptosis OR carcinogenicity)").
  • Critical Appraisal : Prioritize peer-reviewed studies with robust sample sizes and validated assays. Cross-reference mechanistic claims with biochemical pathway databases (e.g., KEGG) .
  • Gaps Identification : Note inconsistencies in reported IC₅₀ values or conflicting in vivo/in vitro results as areas for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy of this compound across studies?

  • Methodological Answer :

  • Systematic Comparison : Tabulate variables (e.g., cell lines, dosage, exposure time) from conflicting studies to identify confounding factors .
  • Replication Studies : Reproduce key experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled oxygen levels). Use orthogonal assays (e.g., Western blot vs. flow cytometry for apoptosis) .
  • Meta-Analysis : Apply random-effects models to assess heterogeneity in pooled data. Report Cohen’s d for effect size and I² for inconsistency .

Q. What experimental design principles optimize in vivo studies of this compound’s pharmacokinetics?

  • Methodological Answer :

  • Model Selection : Use transgenic murine models for retinoid metabolism (e.g., CYP26-deficient mice) to minimize enzymatic variability .
  • Dosing Regimens : Employ staggered oral/intravenous administration with serial blood sampling. Quantify plasma concentrations via LC-MS/MS .
  • Tissue Distribution : Use radiolabeled 14^14C-N-Ethylretinamide and autoradiography to track biodistribution .

Q. How can researchers mechanistically dissect this compound’s role in retinoic acid signaling pathways?

  • Methodological Answer :

  • Gene Knockdown : Use siRNA or CRISPR-Cas9 to silence retinoic acid receptors (RARα/β/γ) in target cells. Measure downstream gene expression (e.g., CRABP2) via qRT-PCR .
  • Protein Interaction Studies : Perform co-immunoprecipitation (Co-IP) with RARs and retinoid X receptors (RXRs). Validate binding via surface plasmon resonance (SPR) .
  • Transcriptomic Profiling : Conduct RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., Wnt/β-catenin) .

Q. What statistical approaches address variability in this compound’s cytotoxicity assays?

  • Methodological Answer :

  • Power Analysis : Predefine sample sizes using G*Power (α=0.05, power=0.8) to detect ≥20% effect sizes .
  • Normalization : Use Z-score transformation for high-throughput screening data. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons .
  • Outlier Management : Define exclusion criteria a priori (e.g., values beyond ±3 SD). Use robust regression for skewed distributions .

Methodological Notes

  • Data Presentation : Include raw spectral data (NMR, HRMS) in supplementary files. Processed results (e.g., dose-response curves) should be in the main text with error bars denoting SEM .
  • Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including ARRIVE criteria for animal research .
  • Conflict Resolution : Prioritize transparency in reporting contradictory findings; discuss limitations and propose follow-up experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.